1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a unique structure combining a pyrrolidinone ring, a benzodiazole moiety, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through the cyclization of an appropriate amine with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the benzodiazole-dimethylphenoxy intermediate with the pyrrolidinone ring under conditions that promote nucleophilic substitution, such as the use of a strong base and a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzodiazole ring to a benzodiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of benzodiazoline derivatives.
Substitution: Formation of various substituted benzodiazole and pyrrolidinone derivatives.
Scientific Research Applications
1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Unique due to its combination of a pyrrolidinone ring, benzodiazole moiety, and dimethylphenoxy group.
1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c1-17-10-11-18(2)23(12-17)32-16-20(30)15-28-22-9-7-6-8-21(22)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUQXGZDKFTPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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